2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
Description
2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core. This heterocyclic scaffold is substituted at position 5 with a 2-methylbenzyl group and at position 1 with an ethyl chain linked to a butanamide moiety. The molecular formula is C23H26N5O2, with a calculated molecular weight of 404.49 g/mol.
Properties
IUPAC Name |
2-ethyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-16(5-2)20(27)22-10-11-26-19-18(12-24-26)21(28)25(14-23-19)13-17-9-7-6-8-15(17)3/h6-9,12,14,16H,4-5,10-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVREGVDWNETAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide , with a CAS number of 922117-85-9 , is a derivative of pyrazolo[3,4-d]pyrimidine. This class of compounds has garnered attention for their potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.46 g/mol . The structure comprises a pyrazolo-pyrimidine core substituted with an ethyl and butanamide group, which influences its biological activity.
| Property | Value |
|---|---|
| CAS Number | 922117-85-9 |
| Molecular Formula | |
| Molecular Weight | 422.46 g/mol |
Research indicates that compounds derived from pyrazolo[3,4-d]pyrimidines exhibit various biological activities through multiple mechanisms:
- Inhibition of Kinases : The compound has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, it has been reported to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating its potential in cancer therapy by hindering tumor cell proliferation .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several human tumor cell lines including HeLa and HCT116 cells. The mechanism involves inducing apoptosis and inhibiting cellular proliferation pathways .
- Selectivity : One notable feature is its selectivity towards certain kinases over others, which reduces potential side effects associated with broader-spectrum kinase inhibitors .
Case Studies
Several studies have investigated the biological activity of similar pyrazolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study published in Molecules highlighted the structure-activity relationship (SAR) of various pyrazolo derivatives, indicating that modifications to the substituents can significantly enhance selectivity and potency against specific CDKs .
- Anticancer Efficacy : In a recent investigation involving a series of pyrazolo compounds, the derivative similar to this compound was noted for its ability to induce apoptosis in cancer cell lines through mitochondrial pathways .
Pharmacological Profile
The pharmacological profile of this compound suggests a promising future in drug development:
- Bioavailability : Preliminary studies indicate favorable bioavailability characteristics due to its lipophilic nature.
- Toxicology : Toxicological assessments are ongoing; however, initial findings suggest a manageable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrazolo-pyrimidinone derivatives with variations in benzyl substituents and amide chains. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Substituent Effects on Molecular Properties
Electron-Withdrawing Groups (e.g., 2-fluoro, 3-trifluoromethyl): Fluorine and trifluoromethyl groups increase electronegativity, which may strengthen hydrogen bonding or dipole interactions with biological targets. However, trifluoromethyl groups significantly elevate molecular weight and steric bulk .
Amide Chain Modifications: Butanamide vs. Benzamide: The ethoxy-substituted benzamide in introduces aromaticity, likely reducing conformational flexibility compared to the aliphatic butanamide. This could impact binding kinetics in enzyme pockets . Branched vs.
Hypothetical Pharmacological Implications
While experimental data on these compounds’ bioactivity is unavailable in the provided evidence, structural trends suggest:
- Target Selectivity : Fluorinated analogs (e.g., 2-fluoro, 3-fluoro) may exhibit enhanced affinity for ATP-binding sites due to polar interactions, whereas methyl-substituted derivatives could favor hydrophobic pockets.
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common approach includes:
- Cyclization : Reacting substituted pyrazole precursors with carbonyl-containing reagents under acidic or basic conditions (e.g., using H₂SO₄ or NaH as catalysts) .
- Functionalization : Introducing the 2-methylbenzyl group via nucleophilic substitution or alkylation reactions .
- Amide coupling : Final step using EDCI/HOBt or other carbodiimide-based reagents to attach the 2-ethylbutanamide moiety .
Q. Key optimization strategies :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and regioselectivity .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms using SHELXL for refinement .
- FT-IR : Validate carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the pyrazolo[3,4-d]pyrimidine core?
The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, which can lead to ambiguous NMR interpretations.
- Methodology :
Example : A 2025 study resolved tautomerism in a similar compound, showing 85% prevalence of the 4-oxo tautomer in the solid state .
Q. What experimental designs are effective for studying this compound’s mechanism of action in enzymatic assays?
- Kinetic studies : Use fluorescence-based assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or phosphodiesterases) .
- Molecular docking : Employ AutoDock Vina with crystal structures (PDB) to predict binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Data interpretation : Cross-validate computational models with mutational studies (e.g., alanine scanning) to identify critical binding residues .
Q. How do structural modifications (e.g., substituents on the benzyl group) impact biological activity?
A comparative analysis of analogs reveals:
Methodological insight : Replace the 2-methyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Controlled variables : Standardize assay conditions (pH, temperature, ATP concentration) .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cell-based viability assays .
- Data normalization : Use Z-factor or strictly standardized mean difference (SSMD) to minimize plate-to-plate variability .
Case study : A 2023 study attributed inconsistent IC₅₀ values to variations in cellular ATP levels, resolved by normalizing to ATP concentration .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Process optimization : Replace batch reactions with flow chemistry for better temperature control .
- Quality-by-design (QbD) : Use DoE (design of experiments) to identify critical process parameters (CPPs) .
- Continuous purification : Implement simulated moving bed (SMB) chromatography .
Q. How can researchers leverage computational tools to predict metabolic stability?
- In silico tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism and clearance rates .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MSⁿ .
Example : A 2025 study predicted rapid N-dealkylation of the ethylbutanamide group, confirmed by in vitro assays .
Key Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
